Z-D-Leu-OH.DCHA
Overview
Description
Z-D-Leu-OH.DCHA is a leucine derivative . Its IUPAC name is (2R)-2-{[(benzyloxy)carbonyl]amino}-4-methylpentanoic acid compound with N-cyclohexylcyclohexanamine (1:1) .
Molecular Structure Analysis
The molecular formula of Z-D-Leu-OH.DCHA is C26H42N2O4 . Its molecular weight is 446.63 . The InChI code for Z-D-Leu-OH.DCHA is 1S/C14H19NO4.C12H23N/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t12-;/m1./s1 .Physical And Chemical Properties Analysis
Z-D-Leu-OH.DCHA is a solid substance . The storage temperature is normal, and it is shipped at room temperature .Scientific Research Applications
Research on Model Couplings
- Studies on Carbodiimide-Mediated Model Couplings: This research explored the couplings of Z-Pro-D-Leu-OH with 2,3-benzo-10-aza-1,4,7,13-tetraoxacyclopentadeca-2-ene. The study, conducted using high-performance liquid chromatography, investigated the racemization process during the preparation of N-(Z-Pro-Leu-)benzoaza-15-crown-5, with a focus on the role of HOBT as an additive (Kulikov, Basok, & Lukyanenko, 2009).
Photocatalysis Research
- Enhanced Photocatalytic Activity in Diclofenac Degradation: A study on F-doped ZnO nano- and meso-crystals examined their role in the photocatalytic degradation of diclofenac, an emerging contaminant in water. The research highlighted the material's efficiency in generating hydroxyl radicals and its potential application in advanced oxidation processes for water treatment (Vitiello et al., 2020).
Chemical Analysis and Spectroscopy
- Thermal Chemiluminescence Spectroscopy of Amino Acids: This study investigated the chemiluminescence spectra of DCHA salts of various amino acids using a Fourier-transform chemiluminescence spectrometer. The research provided insights into the emission characteristics of these compounds and their potential applications in identifying chemical groups in luminescent molecules (Yamada et al., 2012).
Genetic Research
- Formation of Left-Handed Z-DNA: The use of Z-DNA-specific antibodies demonstrated the formation of left-handed Z-DNA in sequences of (dC-dA)n X (dG-dT)n in negatively supercoiled plasmids. This study provided evidence for the formation of Z-DNA at physiological negative superhelical densities without requiring high salt concentration or chemical modifications (Nordheim & Rich, 1983).
Enzyme Inhibition Studies
- Inhibitory Effects of Zanthoxylum nitidum: Research on Zanthoxylum nitidum focused on its inhibitory effects against Helicobacter pylori urease. The study investigated the kinetics and potential mechanism of inhibition, contributing to the understanding of traditional applications of Z. nitidum in treating H. pylori-associated gastric disorders (Lu, Li, & Wu, 2019).
Safety And Hazards
properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-4-methyl-2-(phenylmethoxycarbonylamino)pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4.C12H23N/c1-10(2)8-12(13(16)17)15-14(18)19-9-11-6-4-3-5-7-11;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17);11-13H,1-10H2/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOULZFSGIVQTHX-UTONKHPSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)NC2CCCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H42N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Z-D-Leu-OH.DCHA |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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